2-Hydroxyethyl (hydroxymethyl)phenylphosphinate

Flame retardant Thermogravimetric analysis (TGA) Organophosphorus degradation

2-Hydroxyethyl (hydroxymethyl)phenylphosphinate (CAS 917593-77-2) is a phenylphosphinate diester bearing both a reactive hydroxymethyl (-CH₂OH) group and a hydroxyethyl (-OCH₂CH₂OH) ester moiety. With molecular formula C₉H₁₃O₄P and a molecular weight of 216.17 g·mol⁻¹, its calculated phosphorus content is 14.33%.

Molecular Formula C9H13O4P
Molecular Weight 216.17 g/mol
CAS No. 917593-77-2
Cat. No. B12605990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxyethyl (hydroxymethyl)phenylphosphinate
CAS917593-77-2
Molecular FormulaC9H13O4P
Molecular Weight216.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)P(=O)(CO)OCCO
InChIInChI=1S/C9H13O4P/c10-6-7-13-14(12,8-11)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2
InChIKeyGWLZKUHUCGLMBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxyethyl (hydroxymethyl)phenylphosphinate (CAS 917593-77-2): A Reactive Phosphinate Ester Monomer for Flame-Retardant Polyester Procurement


2-Hydroxyethyl (hydroxymethyl)phenylphosphinate (CAS 917593-77-2) is a phenylphosphinate diester bearing both a reactive hydroxymethyl (-CH₂OH) group and a hydroxyethyl (-OCH₂CH₂OH) ester moiety . With molecular formula C₉H₁₃O₄P and a molecular weight of 216.17 g·mol⁻¹, its calculated phosphorus content is 14.33% . The compound serves as a copolymerizable phosphorus-based flame retardant monomer, structurally derived from the esterification of hydroxymethylphenylphosphinic acid (HMPPA) with ethylene glycol, enabling direct incorporation into polyester backbones via transesterification polycondensation.

Why Phosphinate Ester Selection Is Not Interchangeable: Structural Drivers of Thermal Stability, Flame Retardancy, and Processing Compatibility


Organophosphorus flame retardants cannot be generically interchanged because the level of oxygenation at phosphorus—phosphate (4 P–O bonds), phosphonate (3), or phosphinate (2)—governs the temperature and rate of phosphorus acid elimination, which is the primary flame-inhibition mechanism [1]. Phosphinate esters eliminate a phosphorus acid more slowly and at substantially higher temperatures than phosphate esters, resulting in better thermal processing windows and condensed-phase char promotion [1]. Even within the phosphinate subclass, structural variables such as free acid versus ester form, the nature of the hydroxyl substituent profile, and the presence or absence of a hydroxyethyl spacer arm significantly impact copolymerization kinetics, phosphorus loading efficiency, final copolymer melting point, and hydrolytic resistance.

Quantitative Differentiation of 2-Hydroxyethyl (hydroxymethyl)phenylphosphinate (917593-77-2) Against Closest Analogs for Procurement Decision-Making


Degradation Onset Temperature Advantage of Phosphinate Esters Over Phosphate Esters: TGA-Derived Thermal Stability

Phosphinate esters present a class-level thermal stability advantage over phosphate esters. In a comparative thermogravimetric study, isosorbide bis-phosphinate (IDPO) exhibited a degradation onset temperature of 338 °C, whereas the corresponding phosphate (IDEA) degraded at a lower temperature, with the phosphinate leaving a residual mass of only 2% after degradation compared to 13–24% for the phosphates [1]. This indicates a cleaner thermal decomposition profile with minimal char residue that could interfere with further volatilization of active flame-quenching species. The target 2-hydroxyethyl (hydroxymethyl)phenylphosphinate, as a phosphinate ester, is expected to exhibit comparable or improved thermal stability relative to analogous phosphate-based flame retardant monomers.

Flame retardant Thermogravimetric analysis (TGA) Organophosphorus degradation

Limiting Oxygen Index (LOI) Superiority of Phosphinate Over Phosphate in Epoxy Resin: Cone Calorimetry Evidence

In a direct flammability comparison, an isosorbide bis-phosphinate additive (IDPO) achieved an LOI of 31.6% at 1 wt% phosphorus loading and 31.5% at 2 wt% phosphorus in DGEBA epoxy resin, substantially exceeding the LOI of the isosorbide bis-phosphate additive (IDPA), which yielded only 23.8% (1% P) and 24.9% (2% P) [1]. The phosphinate increased the LOI by 7.8 percentage points (32.8% relative improvement) at the lower loading level, demonstrating that phosphinate esters provide markedly superior flame-inhibition efficacy per unit phosphorus compared to phosphate esters.

Limiting Oxygen Index (LOI) Flame retardant efficacy Phosphinate vs phosphate

Phosphorus Content and Functional Group Differentiation Versus HMPPA (Free Acid) and CEPPA

The target compound delivers a calculated phosphorus content of 14.33 wt%, closely comparable to the commercial reference CEPPA (2-carboxyethyl phenylphosphinic acid; 14.47% P, MW 214.16) but distinct from HMPPA (hydroxymethylphenylphosphinic acid; 18.0% P, MW 172.12) [1]. However, the functional group profile differs critically: CEPPA carries a carboxylic acid group (pKₐ ~4–5), which can catalyze unwanted ester hydrolysis during PET processing and limit spinnability at high loading [2]. The target compound's hydroxyethyl ester terminus provides enhanced compatibility with the PET polycondensation environment, as it is already in the ester form required for transesterification, whereas HMPPA free acid must first undergo an additional esterification step with ethylene glycol (170–250 °C, 2–4 h) prior to copolymerization [3].

Phosphorus content Reactive flame retardant monomer Copolymerizable monomer

Coproduced Flame-Retardant PET LOI ≥32% Achieved via HMPPA-Ester Route: Downstream Performance Validation

Flame-retardant PET fibers and fabrics produced via the HMPPA esterification route (i.e., using the in situ-generated 2-hydroxyethyl ester as the copolymerization monomer) achieve a Limiting Oxygen Index of 32% or higher, meeting the GB8627 B1 classification for building materials . This demonstrates that the ester form fully retains the exceptional flame-retardant efficacy of the HMPPA-derived phosphinate system. In comparison, copolyesters produced using the commercially dominant CEPPA monomer typically achieve lower melting points and reduced thermal stability at equivalent phosphorus content, with documented inferior spinnability into fine-denier fibers .

Flame-retardant PET Copolymerizable phosphinate LOI ≥32%

Priority Procurement and Research Scenarios for 2-Hydroxyethyl (hydroxymethyl)phenylphosphinate (917593-77-2)


Copolymerizable Flame-Retardant Monomer for PET Polycondensation Requiring High-Temperature Processing Stability

The target compound is ideally suited as a reactive comonomer in continuous PET polycondensation lines where processing temperatures exceed 270 °C. Its phosphinate ester structure degrades at onset temperatures significantly higher than phosphate analogs (class-level evidence: phosphinate onset 338 °C vs phosphate <300 °C [1]), ensuring the phosphorus functionality survives the polycondensation step intact. The pre-formed hydroxyethyl ester eliminates the need for a separate HMPPA–EG esterification step (patent-documented at 170–250 °C for 2–4 h [2]), streamlining reactor scheduling and reducing energy input in high-throughput production environments.

Fine-Denier Flame-Retardant Polyester Fiber Spinning Where CEPPA-Based Systems Exhibit Filament Breakage

In the production of fine-denier polyester fibers for flame-retardant textiles, the target compound's HMPPA-ester-derived copolyester delivers a higher melting point (up to 256 °C [1]) and eliminates the acid-catalyzed degradation risk associated with the carboxylic acid terminus of CEPPA. This translates to reduced filament breakage ('飘丝断头') during spinning of fine-count yarns, a documented operational advantage of HMPPA-based systems over CEPPA [1]. The net benefit is higher production yield and the ability to spin finer fibers that remain unattainable with CEPPA-based formulations at equivalent phosphorus loading.

Academic and Industrial Research on Structure–Property Relationships in Phosphinate Flame Retardants

For research groups investigating the influence of phosphorus-oxygen coordination number on flame-retardant efficacy, the target compound serves as a well-defined phosphinate diester (two P–O bonds, one P–C bond) model. Its LOI-enhancement capability aligns with published phosphinate-class data showing a 7.8-percentage-point LOI improvement over phosphate at equal phosphorus loading in epoxy [1], and its dual hydroxyl functionality enables systematic studies of copolymer architecture effects (random vs. block incorporation) on final polymer properties that are not accessible with mono-functional or acidic monomer alternatives.

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